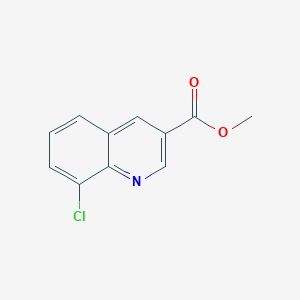

Methyl 8-chloroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .Chemical Reactions Analysis

The reactions of several 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of palladium catalyst leads to the formation of new alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives .Physical And Chemical Properties Analysis

“Methyl 8-chloroquinoline-3-carboxylate” has a molecular weight of 221.64 . It is a powder with a melting point of 127-128 degrees Celsius . The storage temperature is room temperature .科学的研究の応用

Antibacterial Activity

Methyl 8-chloroquinoline-3-carboxylate has been investigated for its antibacterial potential. Researchers have explored its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound’s mechanism of action involves disrupting bacterial cell membranes or inhibiting essential enzymes. Further studies are needed to optimize its antibacterial properties and evaluate its safety profile .

Antimalarial Properties

Quinoline derivatives, including 8-chloroquinoline-3-carboxylate, have shown promise as antimalarial agents. These compounds interfere with the parasite’s heme detoxification process, leading to parasite death. Researchers continue to explore their effectiveness against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Methyl 8-chloroquinoline-3-carboxylate has been studied for its anti-inflammatory potential. It may modulate inflammatory pathways, making it a candidate for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .

Anticancer Activity

Quinoline derivatives have attracted attention as potential anticancer agents. Methyl 8-chloroquinoline-3-carboxylate may inhibit cancer cell growth by interfering with DNA replication or promoting apoptosis. Researchers are investigating its selectivity against different cancer cell lines and exploring combination therapies .

Neuroprotective Effects

The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Some studies suggest that quinoline-based compounds, including 8-chloroquinoline-3-carboxylate, exhibit neuroprotective properties. They may enhance neuronal survival, reduce oxidative damage, and modulate neurotransmitter systems .

Synthetic Applications

Beyond biological activities, researchers have explored the synthetic utility of 8-chloroquinoline-3-carboxylate. It serves as a versatile building block for constructing more complex quinoline-based molecules. Reactions involving this compound can lead to novel heterocyclic systems with diverse properties .

Safety and Hazards

“Methyl 8-chloroquinoline-3-carboxylate” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

Methyl 8-chloroquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to exhibit a wide range of biological and pharmacological properties . The primary targets of quinoline derivatives are often bacterial cells, where they exhibit antibacterial activity .

Mode of Action

Quinoline derivatives are known to interact with bacterial cells, leading to their inhibition or death

Biochemical Pathways

Given the antibacterial activity of quinoline derivatives, it is likely that the compound affects pathways essential for bacterial growth and survival . The downstream effects of this disruption could include the inhibition of bacterial replication and the death of bacterial cells.

Result of Action

The result of Methyl 8-chloroquinoline-3-carboxylate’s action is likely the inhibition of bacterial growth and potentially the death of bacterial cells, given the antibacterial activity of quinoline derivatives . The molecular and cellular effects of this action would depend on the specific bacterial species and the concentration of the compound.

特性

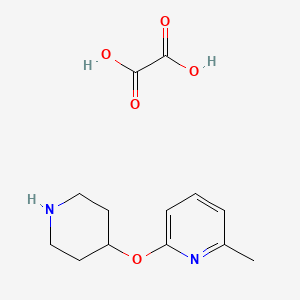

IUPAC Name |

methyl 8-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPSQABGOWWQHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C(=C1)C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141111-59-3 |

Source

|

| Record name | methyl 8-chloroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-Ethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2739771.png)

![3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2739774.png)

![2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2739778.png)

![1-[2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2739785.png)

![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2739791.png)

![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)

![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)